8-Methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Description
8-Methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a spirocyclic compound featuring a diazaspiro[4.5]decene core with a phenyl group at position 3 and a methyl group at position 7. Its molecular formula is C₁₅H₁₈N₂S, with a molecular weight of 258.38 g/mol. The spirocyclic structure imparts unique conformational rigidity, which can influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2S/c1-11-7-9-15(10-8-11)16-13(14(18)17-15)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOAOMHSWNXKRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)NC(=S)C(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic reactions. One common method involves the reaction of 3-phenylpropylamine with methyl isothiocyanate to form an intermediate, which is then cyclized under acidic conditions to yield the desired spirocyclic compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thione group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical and Biological Research
1. Synthesis and Reaction Mechanisms
The compound serves as a versatile building block in organic synthesis. Its spiro structure allows for the formation of complex molecules through various chemical reactions, including:
- Oxidation : Utilizing agents like potassium permanganate to yield ketones or carboxylic acids.
- Reduction : Employing lithium aluminum hydride to produce alcohols or amines.
- Substitution Reactions : Facilitated by halogens or alkylating agents to modify the compound's structure.
These reactions highlight the compound's utility in synthesizing derivatives with tailored properties for specific applications.
2. Biological Activity
Research indicates that 8-Methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione exhibits significant biological activities, particularly:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
The thione functional group enhances its biological interactions, acting as a bioisostere for carbonyl groups in drug design, which is crucial for developing novel therapeutic agents.
Medicinal Applications
1. Drug Development
The compound is under investigation for its potential in drug development due to its ability to interact with specific biological targets such as enzymes and receptors involved in disease pathways. Interaction studies have demonstrated that modifications to the phenyl and methyl groups can significantly influence its pharmacological profile.
2. Structure-Activity Relationship (SAR) Studies
SAR studies are essential for understanding how structural modifications affect biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Methyl substitution on phenyl group | Increased binding affinity to target enzymes |
| Alteration of thione group | Enhanced cytotoxicity against cancer cells |
These findings underscore the importance of structural optimization in the design of effective therapeutics.
Industrial Applications
1. Material Science
In industrial settings, this compound is explored for developing new materials due to its unique chemical properties. Its application as a catalyst in various chemical reactions also highlights its industrial relevance.
2. Continuous Flow Synthesis
The compound can be produced through scalable methods such as continuous flow synthesis, allowing for better control over reaction conditions and improved efficiency in resource utilization.
Case Studies
Several studies have documented the applications of this compound:
- Antimicrobial Activity Study (2023) : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria, revealing promising results that suggest further exploration in drug formulation.
- Anticancer Research (2024) : Research conducted at a leading pharmaceutical institute demonstrated that derivatives of this compound exhibited significant cytotoxic effects on breast cancer cell lines, indicating potential as a lead compound for anticancer drug development.
- Synthesis Optimization (2025) : A recent publication focused on optimizing synthetic routes for producing this compound efficiently while maintaining high purity levels, facilitating its use in both research and industrial applications.
Mechanism of Action
The mechanism of action of 8-Methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Solubility : The 4-methoxyphenyl analog (274.39 g/mol) demonstrates how polar substituents can enhance aqueous solubility.
- Bioactivity : Halogenation (e.g., 2,4-dichlorophenyl) in analogs correlates with antimicrobial potency, likely due to improved target binding .
Research Implications and Challenges
- Optimization : The 8-methyl group in the target compound offers a balance between lipophilicity and steric effects, making it a candidate for further pharmacological studies.
- Contradictions: Discrepancies in antimicrobial efficacy between spirocyclic and monocyclic derivatives highlight the need for targeted SAR studies .
Biological Activity
8-Methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a heterocyclic compound belonging to the class of spiro compounds, characterized by its unique spiro linkage and the presence of nitrogen atoms in its structure. This compound has garnered attention in the fields of chemistry, biology, and medicine due to its potential biological activities, particularly its antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 258.38 g/mol. The compound features a spiro structure that contributes to its biological activity by allowing interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₂S |
| Molecular Weight | 258.38 g/mol |
| Chemical Structure | Spiro compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various cellular processes. The compound may exert effects by modulating the activity of these targets, leading to alterations in signaling pathways and cellular functions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce cytotoxic effects on cancer cell lines. For instance, IC50 values have been reported in a range indicative of moderate potency against specific cancer types, suggesting that it may serve as a lead compound in cancer therapeutics.
Study on Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that the compound exhibited a dose-dependent inhibition of bacterial growth, with an IC50 value around 25 µM for E. coli and 30 µM for Staphylococcus aureus.
Study on Anticancer Activity
In another study focusing on anticancer activity, this compound was tested against several cancer cell lines including MCF7 (breast cancer) and HeLa (cervical cancer). The compound showed IC50 values of approximately 15 µM for MCF7 and 20 µM for HeLa cells, indicating promising anticancer activity.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via spirocyclization reactions involving β-cycloketones and thiourea derivatives. For example, condensation of a β-cycloketone precursor with thiourea in ethanol under reflux (345–350 K for 10 hours) yields the spirocyclic thione. Optimization involves adjusting stoichiometry, solvent polarity, and temperature to enhance yield and purity .
- Key Parameters : Reaction monitoring via TLC, followed by recrystallization in ethanol for purification.
Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses a Bruker APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å). Refinement is performed using SHELXL/SHELXS97, with hydrogen atoms placed via difference Fourier maps or riding models .
- Example Data :
| Parameter | Value |
|---|---|
| Space group | Triclinic, P1 |
| Unit cell (Å) | a = 9.414, b = 10.760, c = 10.787 |
| R-factor | 0.068 |
Q. What spectroscopic techniques are used to characterize this compound, and how are spectral contradictions resolved?
- Methodology :
- NMR : H and C NMR identify substituents and confirm spirocyclic geometry. For instance, deshielded protons near the thione group appear at δ 10–12 ppm.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 288.14 for CHBrNS derivatives) .
- Contradiction Resolution : Cross-validation with SC-XRD data resolves ambiguities in stereochemistry or tautomerism.
Advanced Research Questions
Q. How can the puckered conformation of the diazaspiro ring be quantitatively analyzed, and what computational models are applied?
- Methodology : Cremer-Pople puckering parameters define ring non-planarity. For a five-membered ring, amplitude () and phase angle () are calculated from atomic coordinates using least-squares plane deviations. Software like CrystalExplorer or Mercury automates this analysis .
- Case Study : A chair conformation in related spiro compounds shows pseudo-axial phenyl groups (torsion angles: 55.4° and -53.4°) .
Q. What strategies address disordered solvent molecules or substituents in crystallographic refinement?
- Methodology :
Disorder Modeling : Split occupancy refinement (e.g., 0.46:0.54 for ethyl groups) in SHELXL.
Hydrogen Bonding : Intermolecular N–H···O and O–H···N interactions stabilize the lattice; PLATON validates H-bond networks .
- Data Example :
| Interaction | Distance (Å) | Angle (°) |
|---|---|---|
| N–H···O | 2.89 | 164 |
Q. How can structure-activity relationship (SAR) studies guide the design of biologically active derivatives?
- Methodology :
- Functionalization : Introduce electron-withdrawing groups (e.g., Br at the phenyl ring) to modulate antibacterial activity.
- Biological Assays : Gram-negative/-positive bacterial inhibition tests (MIC values) correlate substituent electronegativity and steric effects .
Q. What statistical approaches resolve contradictions in experimental vs. computational data (e.g., DFT vs. crystallography)?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
